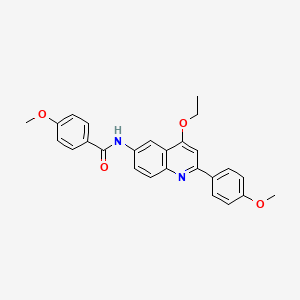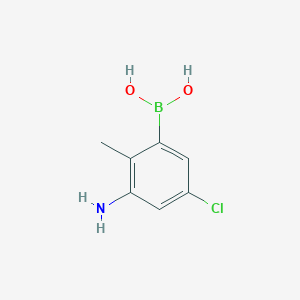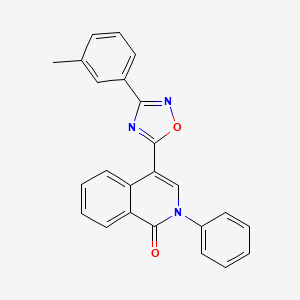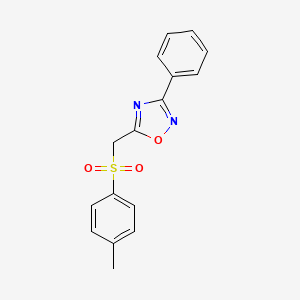
1-(4-methylpyrimidin-2-yl)-N-(3-morpholin-4-ylpropyl)piperidine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-methylpyrimidin-2-yl)-N-(3-morpholin-4-ylpropyl)piperidine-3-carboxamide, also known as MP-10, is a small molecule that has gained attention in the scientific community due to its potential therapeutic applications. MP-10 has been studied for its ability to modulate certain pathways in the body, leading to a range of biochemical and physiological effects. In
Wissenschaftliche Forschungsanwendungen
Pyrimidine Derivatives Research
- Reaction Mechanisms : Studies on pyrimidine derivatives have explored reactions involving various amines. For instance, the reaction of B1 hydrochloride with corresponding amines led to the synthesis of several pyrimidine compounds, including 2-Morpholino derivatives (Takamizawa, Hirai, & Hamashima, 1968).
Synthesis and Evaluation of Analogs
- Anti-inflammatory and Analgesic Properties : Synthesis of ibuprofen analogs, including morpholine derivatives, has been reported. These compounds were evaluated for anti-inflammatory activity, with some showing potent effects (Rajasekaran, Sivakumar, & Jayakar, 1999).
- Novel Heterocyclic Compounds : Research has been conducted on synthesizing novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone. These compounds were screened for analgesic and anti-inflammatory activities, with some demonstrating significant effects (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Metabolism of Diarylpyrazoles
- In Vitro Metabolism Studies : The in vitro metabolism of diarylpyrazoles, a group of cannabinoid receptor ligands, was studied. These compounds include morpholine and piperidine derivatives, with a focus on their metabolic profiles (Zhang, Ma, Wang, Cole, & Wang, 2005).
Pharmaceutical Synthesis
- CGRP Receptor Inhibition : Research on the synthesis of potent calcitonin gene-related peptide (CGRP) receptor antagonists, including piperidine and morpholine derivatives, has been undertaken. The study discusses the challenges in synthesizing these compounds (Cann et al., 2012).
Receptor Binding and Synthesis of Conjugates
- Estrogen Receptor Binding : Synthesis of substituted aminoalkylthiopyrimidines and their evaluation for estrogen receptor binding and cytotoxic activities were conducted. Molecular docking studies with these compounds provided insights into their structure-activity relationship (Parveen, Ahmed, Idrees, Khan, & Hassan, 2017).
Antiparkinsonian and Analgesic Activities
- Thiopyrimidine Derivatives : Synthesis of thiopyrimidine, pyrane, pyrazoline, and thiazolopyrimidine derivatives and their evaluation for analgesic and antiparkinsonian activities have been reported (Amr, Maigali, & Abdulla, 2008).
Synthesis of Novel Compounds
- Biginelli Synthesis : Novel dihydropyrimidinone derivatives containing piperazine/morpholine moiety were synthesized using a Biginelli synthesis approach. The method demonstrated efficiency in synthesizing these derivatives (Bhat, Al-Omar, Ghabbour, & Naglah, 2018).
Anti-Acetylcholinesterase Activity
- Piperidine Derivatives : Synthesis and evaluation of anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives were conducted. The study found that certain derivatives are potent inhibitors of acetylcholinesterase (Sugimoto et al., 1990).
Eigenschaften
IUPAC Name |
N-[4-ethoxy-2-(4-methoxyphenyl)quinolin-6-yl]-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O4/c1-4-32-25-16-24(17-5-10-20(30-2)11-6-17)28-23-14-9-19(15-22(23)25)27-26(29)18-7-12-21(31-3)13-8-18/h5-16H,4H2,1-3H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMMLLZDUEZWMEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=NC2=C1C=C(C=C2)NC(=O)C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-ethoxy-2-(4-methoxyphenyl)quinolin-6-yl]-4-methoxybenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![[2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2758741.png)


![1-methyl-9-phenyl-3-propyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2758747.png)


![4-Chloro-5,6-dihydrothieno[2,3-d]pyrimidine](/img/structure/B2758752.png)


